2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid
Overview
Description
(8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid is a complex heterocyclic compound that features a unique fusion of thieno, pyrrolo, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with lactams, followed by cyclization and oxidation reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
(8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can further be utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of kinase inhibitors and other therapeutic agents . Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance and functionality.
Mechanism of Action
The mechanism of action of (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with applications in kinase inhibition and drug development.
Thieno[2,3-d]pyrimidin-4-ones: Compounds with similar biological activities, including fungicidal and bactericidal properties.
Uniqueness
(8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in both academic and industrial settings.
Biological Activity
2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features a unique tricyclic structure which contributes to its biological activity. The IUPAC name reflects its complex arrangement of atoms and functional groups:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₀H₇N₃O₄S |
Molecular Weight | 253.24 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Inflammation Modulation : The compound has been studied for its potential role in inhibiting the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced inflammation and associated diseases .
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.
- Enzyme Inhibition : Similar compounds have shown effectiveness in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests that 2-(9-oxo...) may share similar inhibitory properties .
Pharmacological Studies
Recent pharmacological studies have investigated the effects of this compound in various biological systems:
- Aldose Reductase Inhibition : A study highlighted that structurally related compounds have demonstrated significant inhibition of aldose reductase with submicromolar IC₅₀ values. This suggests potential therapeutic applications in managing diabetic complications .
- Cytotoxicity Assays : Cytotoxic effects were evaluated using cell lines such as HepG2 (liver cancer cells). The results indicated low antiproliferative activity, suggesting that while the compound may have therapeutic benefits, it might also require further modifications to enhance selectivity and efficacy .
Case Study 1: NLRP3 Inflammasome Inhibition
In a study focusing on NLRP3 inflammasome inhibitors, derivatives of the triazatricyclo structure were tested for their effectiveness in reducing inflammatory markers in vitro and in vivo models. Results showed significant reductions in IL-1β production upon treatment with these compounds.
Case Study 2: Aldose Reductase Inhibitors
Another research project explored the structure-activity relationship (SAR) of related compounds and their inhibitory effects on aldose reductase. The findings indicated that modifications to the tricyclic structure could enhance potency and selectivity against ALR2 while minimizing effects on ALR1 .
Properties
IUPAC Name |
2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-9(15)4-13-10(16)7-3-8-6(1-2-17-8)12(7)5-11-13/h1-3,5H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZRWXFPYFDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N3C=NN(C(=O)C3=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.